2-Isocyanato-1-methoxybutane

Polyurethane coatings UV resistance Non-yellowing materials

2-Isocyanato-1-methoxybutane is an aliphatic monoisocyanate with the molecular formula C6H11NO2, featuring a reactive isocyanate group (-N=C=O) at the 2-position of a 1-methoxybutane backbone. Its density is 0.89 g/cm³ at 20°C with a flash point of 22°C, classifying it as a flammable liquid requiring appropriate handling.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 37441-01-3
Cat. No. B2392298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-1-methoxybutane
CAS37441-01-3
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCCC(COC)N=C=O
InChIInChI=1S/C6H11NO2/c1-3-6(4-9-2)7-5-8/h6H,3-4H2,1-2H3
InChIKeyAVJUKCDKRZHZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanato-1-methoxybutane (CAS 37441-01-3) Technical Baseline and Comparator Identification


2-Isocyanato-1-methoxybutane is an aliphatic monoisocyanate with the molecular formula C6H11NO2, featuring a reactive isocyanate group (-N=C=O) at the 2-position of a 1-methoxybutane backbone . Its density is 0.89 g/cm³ at 20°C with a flash point of 22°C, classifying it as a flammable liquid requiring appropriate handling . As an aliphatic isocyanate, it belongs to a class of compounds distinguished from aromatic isocyanates (e.g., phenyl isocyanate, toluene diisocyanate) by their non-conjugated NCO attachment, which confers fundamentally different UV stability, hydrolysis behavior, and toxicity profiles [1]. Key positional isomers include 1-isocyanato-4-methoxybutane (CAS 1339112-79-6) and branched analogs such as 2-isocyanato-1-methoxy-2-methylpropane (CAS 37440-95-2), all sharing identical molecular weight (129.16 g/mol) but exhibiting distinct reactivity and physical properties due to differences in NCO placement and steric environment [2].

Why 2-Isocyanato-1-methoxybutane Cannot Be Substituted with Generic Aliphatic Isocyanates


Substituting 2-isocyanato-1-methoxybutane with a generic aliphatic isocyanate introduces quantifiable risks to reaction kinetics, polymer architecture, and final material performance. Even among compounds sharing the identical molecular formula C6H11NO2 and molecular weight of 129.16 g/mol, the specific position of the isocyanate group on the carbon backbone determines NCO electrophilicity and steric accessibility [1]. For example, moving the NCO group from the 2-position (as in the target compound) to the 4-position (as in 1-isocyanato-4-methoxybutane) alters the electronic environment of the reactive center, leading to measurable differences in reaction rates with polyols and amines [2]. Furthermore, aliphatic isocyanates as a class exhibit substantially different hydrolytic stability compared to aromatic isocyanates: aromatic systems generally yield polyurethanes with higher hydrolysis resistance than their aliphatic counterparts , meaning that indiscriminate substitution across the aliphatic/aromatic divide directly compromises end-use durability in moisture-exposed applications. The methoxy substituent further modulates reactivity relative to unsubstituted alkyl isocyanates such as n-butyl isocyanate, making the compound non-interchangeable for precise synthetic workflows [3].

2-Isocyanato-1-methoxybutane Quantitative Differentiation Evidence


Aliphatic vs. Aromatic Isocyanates: UV Stability and Color Retention for Exterior-Grade Polyurethanes

Aliphatic isocyanates, including 2-isocyanato-1-methoxybutane, produce polyurethanes with demonstrably superior UV stability compared to aromatic isocyanates such as phenyl isocyanate or TDI. Aromatic polyurethanes undergo yellowing and chalking upon UV exposure due to quinoid structure formation, whereas aliphatic systems retain color and gloss [1]. Quantitatively, accelerated QUV weathering (ASTM G154) shows that aromatic-based coatings can exhibit ΔE color change values exceeding 10-15 after 1000 hours, while aliphatic-based coatings typically maintain ΔE < 2 under identical exposure conditions [2]. This is a class-level distinction driven by the absence of aromatic ring conjugation in the aliphatic NCO structure.

Polyurethane coatings UV resistance Non-yellowing materials

Hydrolytic Stability Trade-off: Aliphatic vs. Aromatic Polyurethanes in High-Humidity Service

A critical quantitative differentiation exists in hydrolytic stability between polyurethanes derived from aliphatic versus aromatic isocyanates. Aromatic isocyanates (e.g., MDI, TDI) generally produce polyurethanes with higher resistance to hydrolytic degradation compared to those derived from aliphatic isocyanates . This is a class-level distinction; for example, aliphatic polycarbonate-based polyurethane elastomers exhibit measurable hydrolysis under physiologically simulated conditions [1]. Consequently, 2-isocyanato-1-methoxybutane, as an aliphatic monoisocyanate, is less suitable than aromatic alternatives for applications requiring prolonged aqueous immersion or high-humidity endurance, absent additional stabilization.

Polyurethane durability Hydrolytic stability Material selection

Reactivity Differentiation: 2-Isocyanato-1-methoxybutane vs. n-Butyl Isocyanate in Polymerization Systems

The reactivity order of isocyanates in anionic copolymerization with aldehydes has been experimentally established: phenyl isocyanate > n-butyl isocyanate [1]. The target compound, 2-isocyanato-1-methoxybutane, incorporates an electron-donating methoxy substituent and a secondary isocyanate position, both of which modulate NCO electrophilicity relative to unsubstituted n-butyl isocyanate. While direct kinetic data for this specific compound are absent from the open literature, the established reactivity hierarchy provides a class-level inference that its reaction rate will differ measurably from both aromatic and simpler alkyl monoisocyanates, impacting copolymer sequence distribution and final polymer properties.

Isocyanate reactivity Polymerization kinetics Copolymer synthesis

Positional Isomer Differentiation: 2-Isocyanato-1-methoxybutane vs. 1-Isocyanato-4-methoxybutane

2-Isocyanato-1-methoxybutane (CAS 37441-01-3) and its positional isomer 1-isocyanato-4-methoxybutane (CAS 1339112-79-6) share identical molecular formula (C6H11NO2) and molecular weight (129.16 g/mol), yet differ in NCO placement along the butyl chain [1]. The 2-position attachment in the target compound places the NCO group adjacent to a secondary carbon with a methoxymethyl substituent, creating a different steric and electronic environment compared to the terminal primary NCO in the 4-isomer. This structural distinction alters the electrophilicity of the isocyanate carbon, the accessibility for nucleophilic attack, and the physical properties (e.g., boiling point, viscosity) of the neat compound. Direct comparative reactivity data are not publicly available; however, established structure-property relationships for isocyanates indicate that secondary vs. primary NCO positioning impacts reaction kinetics and the resulting polyurethane hard segment morphology [2].

Isomer comparison Reactivity Polyurethane precursors

Optimal Use Cases for 2-Isocyanato-1-methoxybutane Based on Quantified Differentiation


UV-Stable and Non-Yellowing Polyurethane Coatings for Exterior and Decorative Finishes

2-Isocyanato-1-methoxybutane is optimally deployed in the synthesis of aliphatic polyurethane coatings where long-term color retention and gloss stability are mandatory specifications. As established in Section 3, aliphatic isocyanates yield polyurethanes with ΔE color change values below 2 after 1000 hours of QUV accelerated weathering, compared to ΔE > 10 for aromatic equivalents [1][2]. This quantitative performance gap makes aliphatic isocyanates the only viable choice for automotive clear coats, architectural finishes, high-visibility signage, and decorative flooring systems exposed to sunlight. The methoxy functionality of this specific compound may further influence solubility parameters and compatibility with polar polyols, supporting tailored formulation design.

Synthesis of Specialty Polyurethanes Requiring Modulated Reactivity and Controlled Hard Segment Morphology

The 2-position attachment of the isocyanate group in 2-isocyanato-1-methoxybutane creates a secondary NCO environment with distinct steric and electronic characteristics compared to primary alkyl isocyanates [1]. This makes the compound suitable for research and industrial synthesis of polyurethanes where controlled reaction kinetics, tailored hard segment crystallization, and specific phase-separation behavior are desired. The methoxy substituent contributes additional polarity that can influence prepolymer compatibility and final polymer properties. Applications include specialized adhesives, sealants, and elastomers where precise control over polymer architecture translates to differentiated mechanical performance [2].

Small-Molecule Scaffold in Organic Synthesis and Derivatization

As a monofunctional isocyanate with a defined molecular weight of 129.16 g/mol and a reactive NCO group, 2-isocyanato-1-methoxybutane serves as a versatile building block for the synthesis of ureas, carbamates, and other NCO-derived functional molecules [1]. Its aliphatic nature and methoxy substitution distinguish it from aromatic isocyanates in terms of reaction work-up, purification, and downstream product properties. The compound is suitable for medicinal chemistry and agrochemical intermediate synthesis where incorporation of an aliphatic urethane or urea linkage is desired. The density of 0.89 g/cm³ and flash point of 22°C inform appropriate handling and reaction setup protocols [2].

Research into Structure-Property Relationships of Aliphatic Isocyanates

Given the absence of comprehensive head-to-head comparative data in the public literature, 2-isocyanato-1-methoxybutane represents a valuable probe molecule for systematic investigations of how NCO position, chain length, and methoxy substitution influence isocyanate reactivity and the properties of derived polyurethanes [1]. Comparative studies with 1-isocyanato-4-methoxybutane (CAS 1339112-79-6) and 2-isocyanato-1-methoxy-2-methylpropane (CAS 37440-95-2) can elucidate steric and electronic contributions to reaction kinetics, providing fundamental data to guide future procurement and formulation decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isocyanato-1-methoxybutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.